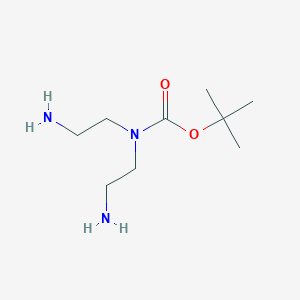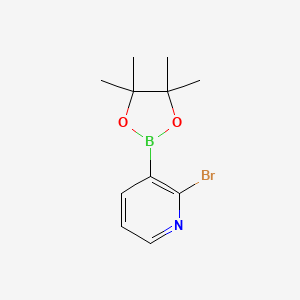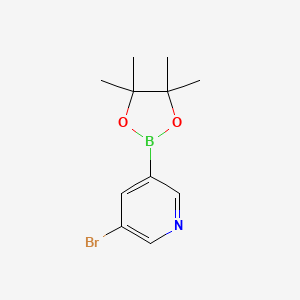![molecular formula C8H6N2O2 B1280815 吡咯并[1,2-c]嘧啶-3-羧酸 CAS No. 251102-27-9](/img/structure/B1280815.png)
吡咯并[1,2-c]嘧啶-3-羧酸
描述
Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrrole and pyrimidine structures.
科学研究应用
Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with unique electronic and optical properties.
作用机制
Target of Action
Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid is a nitrogen-containing heterocyclic compound Similar compounds have been known to target vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Mode of Action
It’s known that pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
Biochemical Pathways
For instance, anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Pharmacokinetics
Similar compounds have demonstrated acceptable pharmacokinetic characteristics .
Result of Action
Similar compounds have shown potential biological activity .
Action Environment
It’s known that numerous factors affect the course of the dimroth rearrangement in heterocyclic systems, which could potentially influence the action of pyrrolo[1,2-c]pyrimidine-3-carboxylic acid .
生化分析
Biochemical Properties
Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can modulate signaling pathways that are critical for cell growth and differentiation. Additionally, Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid can bind to nucleic acids, affecting processes such as DNA replication and transcription .
Cellular Effects
The effects of Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid can induce apoptosis, a programmed cell death mechanism, by activating specific signaling cascades . This compound also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation . Furthermore, it can alter cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in energy production and biosynthetic pathways .
Molecular Mechanism
At the molecular level, Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . Additionally, Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid can interact with transcription factors, altering their ability to regulate gene expression . These interactions can lead to changes in the expression of genes involved in critical cellular processes such as cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
The temporal effects of Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid in laboratory settings have been extensively studied. Over time, this compound exhibits stability under specific conditions, but it can degrade under certain environmental factors such as light and temperature . Long-term studies have shown that Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid vary with different dosages. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits, while doses beyond this threshold can lead to toxicity .
Metabolic Pathways
Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the oxidative metabolism of various substrates . This compound can also affect the levels of metabolites by modulating the activity of key metabolic enzymes . For instance, it can influence the flux through glycolytic and tricarboxylic acid cycle pathways, impacting energy production and biosynthesis .
Transport and Distribution
The transport and distribution of Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid within tissues can vary based on factors such as tissue perfusion and the presence of binding sites .
Subcellular Localization
The subcellular localization of Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, it can be directed to the nucleus, where it interacts with DNA and transcription factors . Additionally, Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid can localize to the mitochondria, affecting mitochondrial function and energy production .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-c]pyrimidine-3-carboxylic acid typically involves the condensation of pyrrole-2-carbaldehydes with isocyanides such as toluenesulfonylmethyl isocyanide (TosMIC) or ethyl isocyanoacetate. The reaction is usually carried out in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a solvent such as tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for pyrrolo[1,2-c]pyrimidine-3-carboxylic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters.
化学反应分析
Types of Reactions: Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
相似化合物的比较
- Pyrrolo[2,3-d]pyrimidine
- Pyrrolo[3,4-c]pyridine
- Pyrrolo[1,2-a]pyrazine
Comparison: Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, ease of synthesis, and potential for functionalization .
属性
IUPAC Name |
pyrrolo[1,2-c]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-4-6-2-1-3-10(6)5-9-7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZGQWMFODAEEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC(=CC2=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40478209 | |
| Record name | Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40478209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251102-27-9 | |
| Record name | Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40478209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrrolo[1,2-c]pyrimidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthetic route presented in this paper for pyrrolo[1,2-c]pyrimidine-3-carboxylic acid esters?
A1: The paper details a novel synthetic approach to creating pyrrolo[1,2-c]pyrimidine-3-carboxylic acid esters using isocyano compounds as building blocks []. This method potentially offers a more efficient and versatile alternative to previous synthetic strategies, allowing for the creation of diverse derivatives with potentially valuable pharmacological properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Chloropyrido[4,3-b]pyrazine](/img/structure/B1280735.png)
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1280738.png)











